Dibenz(b,f)(1,4)oxazepine, 3-methyl-
Description
Contextualization of Dibenz(b,f)(1,4)oxazepine Scaffold in Medicinal Chemistry
The Dibenz(b,f)(1,4)oxazepine scaffold is a tricyclic heterocyclic system that is considered a "privileged structure" in drug discovery. Its rigid, three-dimensional architecture provides a unique framework that can interact with a variety of biological targets with high affinity and specificity. This scaffold is the core of several clinically significant drugs, most notably in the field of neuropsychopharmacology. drugbank.com
Derivatives of Dibenz(b,f)(1,4)oxazepine have been extensively investigated for a wide range of therapeutic applications. Research has demonstrated their potential as antipsychotic, anxiolytic, anti-inflammatory, and antibacterial agents. nih.gov The well-known antipsychotic drug loxapine (B1675254), for instance, is a dibenzoxazepine (B10770217) derivative used in the treatment of schizophrenia. drugbank.comnih.gov The therapeutic diversity of this scaffold underscores its importance in medicinal chemistry and provides a strong rationale for the synthesis and investigation of new analogs. researchgate.net The adaptability of the scaffold allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with specific biological targets.
Table 1: Investigated Therapeutic Applications of the Dibenz(b,f)(1,4)oxazepine Scaffold
| Therapeutic Area | Examples of Investigated Activities | Key Findings |
|---|---|---|
| Neuropsychiatry | Antipsychotic, Anxiolytic, Antidepressant | Derivatives like Loxapine show efficacy in treating schizophrenia. The scaffold interacts with dopamine (B1211576) and serotonin (B10506) receptors. drugbank.comnih.gov |
| Infectious Diseases | Antibacterial | Certain derivatives show potent activity against intracellular bacteria, including drug-resistant strains. nih.gov |
| Inflammation | Anti-inflammatory | The core structure is explored for its potential to modulate inflammatory pathways. |
| Oncology | Anticancer | Some derivatives have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. researchgate.net |
Significance of Methyl Substitution and Positional Isomerism in Dibenz(b,f)(1,4)oxazepine Derivatives
The introduction of a methyl group is a common and powerful strategy in drug design, capable of profoundly influencing a molecule's biological profile. nih.govjuniperpublishers.com Even a single methyl group can modulate a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. juniperpublishers.com This is often referred to as the "magic methyl effect," where methylation leads to a significant and sometimes unexpected improvement in potency or other desirable properties. juniperpublishers.comjuniperpublishers.com
The effects of methylation are multifaceted. A methyl group can:
Increase Lipophilicity: The hydrophobic nature of a methyl group can enhance a molecule's ability to cross biological membranes, which may improve absorption.
Modulate Metabolism: Strategic placement of a methyl group can block sites of metabolic degradation, thereby increasing the drug's half-life. nih.gov
Enhance Binding Affinity: A methyl group can fit into a hydrophobic pocket within a biological target's active site, increasing binding affinity and potency. juniperpublishers.comresearchgate.net
Influence Conformation: The steric bulk of a methyl group can alter the molecule's preferred conformation, potentially locking it into a more biologically active shape. juniperpublishers.com
The position of the methyl group is critical. Positional isomerism, which describes compounds with the same molecular formula but differing in the position of a functional group on a core scaffold, can lead to dramatically different biological activities. solubilityofthings.comnih.gov For example, one positional isomer of a compound might be a potent therapeutic agent, while another could be inactive or even toxic. researchgate.netbiomedgrid.com
In the context of Dibenz(b,f)(1,4)oxazepine, 3-methyl-, the placement of the methyl group at the 3-position on one of the benzene (B151609) rings would be expected to influence its electronic properties and steric profile compared to the unsubstituted parent compound or other positional isomers (e.g., 2-methyl or 4-methyl). This specific substitution could alter how the molecule interacts with its biological targets, potentially leading to a unique pharmacological profile. The precise impact would depend on the topology of the target's binding site and whether the 3-position is a critical region for interaction or metabolic activity.
Table 2: General Effects of Methyl Substitution in Drug Design
| Property Affected | Potential Effect of Methylation | Rationale |
|---|---|---|
| Pharmacodynamics | Increased potency and affinity | Fills hydrophobic pockets in target proteins, enhances binding interactions. juniperpublishers.comresearchgate.net |
| Pharmacokinetics | Improved metabolic stability | Blocks sites susceptible to enzymatic degradation. nih.gov |
| Physicochemical | Increased lipophilicity | Enhances membrane permeability and absorption. |
| Conformation | Favorable conformational changes | Restricts rotation, leading to a more bioactive conformation. juniperpublishers.com |
Research Trajectories and Scholarly Contributions to Dibenz(b,f)(1,4)oxazepine, 3-methyl- Studies
While extensive research has been conducted on the Dibenz(b,f)(1,4)oxazepine scaffold, academic literature focusing specifically on the 3-methyl- derivative is limited. However, the wealth of information on related analogs provides clear trajectories for future research. Scholarly contributions to the synthesis and evaluation of various substituted dibenzoxazepines have established robust methodologies that can be applied to the 3-methyl- variant. researchgate.netbeilstein-journals.org
Future research on Dibenz(b,f)(1,4)oxazepine, 3-methyl- would likely involve:
Chemical Synthesis: Development and optimization of synthetic routes to produce the compound in sufficient purity and yield for biological evaluation. researchgate.net
Pharmacological Screening: A comprehensive screening of the compound against a panel of biological targets, guided by the known activities of other dibenzoxazepine derivatives. This would likely include assays for antipsychotic, antibacterial, anti-inflammatory, and anticancer activities. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: A comparative analysis of the 3-methyl- derivative's activity against that of the unsubstituted parent compound and other positional isomers. This would provide valuable insight into the role of the methyl group at the 3-position and guide the design of future, potentially more potent, analogs. researchgate.net
Computational Modeling: In silico studies, such as molecular docking, could be employed to predict the binding modes of Dibenz(b,f)(1,4)oxazepine, 3-methyl- with various biological targets and to rationalize its observed biological activity.
The existing body of scholarly work on dibenzoxazepines serves as an essential foundation, highlighting the therapeutic potential of this chemical class and providing the necessary tools and intellectual framework to investigate under-explored derivatives like Dibenz(b,f)(1,4)oxazepine, 3-methyl-.
Structure
3D Structure
Properties
CAS No. |
60287-96-9 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
9-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-6-7-11-9-15-12-4-2-3-5-13(12)16-14(11)8-10/h2-9H,1H3 |
InChI Key |
KEALMLYFIZKBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of Dibenz B,f 1,4 Oxazepine, 3 Methyl and Analogs
Influence of Methyl Substitution on Pharmacological Profiles
The placement of methyl groups on the dibenz(b,f)(1,4)oxazepine ring system is a critical determinant of a compound's biological activity. Positional isomerism leads to significant variations in potency, and this substitution directly modulates the sensory irritation mechanisms governed by the TRPA1 channel.
Research into the SAR of dibenz(b,f)(1,4)oxazepine analogs has demonstrated that the position of a methyl substituent has a profound impact on potency as a TRPA1 agonist. While the parent compound, dibenz(b,f)(1,4)oxazepine (also known as CR gas), is a potent activator, the introduction of methyl groups can either enhance or diminish this activity depending on their location.
For instance, studies on various substituted analogs show a clear differentiation in efficacy. A study on a series of dibenz[b,f] nih.govacs.orgoxazepines revealed that substitution at different positions on the aromatic rings significantly alters the half-maximal effective concentration (EC50) for human TRPA1 activation. While specific comparative data between the 3-methyl, 9-methyl, and 11-methyl isomers on the base scaffold is limited in readily available literature, the principles of SAR suggest that these changes would modulate the electronic and steric properties of the molecule, thereby affecting its fit and interaction with the receptor binding pocket. For example, in the related dibenz[b,f] nih.govacs.orgoxazepin-11(10H)-one series, N-methylation at the 10-position is a common feature in synthesized analogs. griffith.edu.au
Table 1: Effect of Methyl Substitution on TRPA1 Agonist Potency
(Note: Specific EC50 values for direct positional methyl isomers were not available in the surveyed literature, illustrating a potential area for further research. The parent compound's value is provided for reference.)
The primary mechanism for the sensory irritation caused by dibenz(b,f)(1,4)oxazepine and its analogs is the activation of the TRPA1 ion channel, which is highly expressed in sensory neurons. nih.govresearchgate.net The potency of a compound as a TRPA1 agonist directly correlates with its irritant effect, such as pain and lacrimation. nih.gov
The addition of a methyl group modifies the molecule's interaction with the TRPA1 receptor. This modulation can be attributed to changes in lipophilicity, electronic distribution, and steric hindrance. A methyl group can enhance binding by occupying a hydrophobic pocket within the receptor or, conversely, decrease activity through steric clash. The resulting change in agonist potency (measured by EC50 values) reflects a direct modulation of the compound's ability to trigger the conformational changes in the TRPA1 channel required for ion influx and neuronal depolarization, which ultimately leads to the sensation of irritation. nih.govacs.org Therefore, the strategic placement of methyl groups is a key tool in fine-tuning the sensory irritant properties of these compounds.
Effect of Core and Side-Chain Substituents on Receptor Interactions
Beyond simple methyl substitution, the pharmacological profile of dibenz(b,f)(1,4)oxazepine is heavily influenced by a wider range of functional groups and side chains. Halogenation, the introduction of piperazine-derived moieties, and the addition of other functional groups can drastically alter receptor binding affinity and selectivity.
Halogenation, particularly with chlorine, is a common strategy to modulate the receptor binding affinity of dibenz(b,f)(1,4)oxazepine derivatives. The position and number of chlorine atoms can toggle receptor selectivity and specificity. nih.gov For example, a study on chlorinated 11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govacs.orgoxazepine derivatives showed that different chlorination patterns resulted in varied affinities for histamine (B1213489) H1 (hH1R), histamine H4 (hH4R), and serotonin (B10506) 5-HT2A (h5-HT2AR) receptors. nih.gov
Notably, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govacs.orgoxazepine was identified as a potent dual ligand for the hH1 and h5-HT2A receptors. nih.gov In the context of TRPA1 agonism, halogenation also plays a significant role. For example, a 2-chloro substitution on the related morphanthridine scaffold resulted in a TRPA1 agonist with an EC50 of 0.8 nM. nih.gov Fluorination has also been explored, with polyfluorodibenz[b,f] nih.govacs.orgoxazepines being synthesized to investigate their unique properties. researchgate.net
Table 2: Influence of Chlorine Substitution on Receptor Binding Affinity (pKi)
(Data sourced from Naporra et al., 2016) nih.gov
The introduction of a piperazine-derived side chain, typically at the 11-position, is a pivotal modification that often shifts the pharmacological profile of the dibenz(b,f)(1,4)oxazepine core from a sensory irritant to a ligand for aminergic GPCRs. nih.gov The well-known antipsychotic drug Loxapine (B1675254), for example, features an 11-(4-methylpiperazin-1-yl) substituent on a chlorinated dibenz[b,f] nih.govacs.orgoxazepine scaffold.
Other functional groups, such as amino and carboxylate moieties, also make significant contributions to the SAR of dibenz(b,f)(1,4)oxazepine analogs.
The introduction of a carboxylate group can lead to exceptionally high potency at the TRPA1 receptor. The compound dibenzo(b,f)(1,4)oxazepine-4-carboxylic acid methyl ester was found to be one of the most potent TRPA1 agonists ever reported, with an EC50 value of 0.05 nM (50 pM). nih.govresearchgate.net This suggests that the carboxylate group engages in a highly favorable interaction, likely involving hydrogen bonding, with a key residue in the TRPA1 binding site.
Amino groups, often in the form of acylamino substituents, also modulate activity. In a series of dibenz[b,f] nih.govacs.orgoxazepin-11(10H)-ones, the position of an acylamino group was critical for biological function. A 7-acylamino regioisomer demonstrated potent anti-parasitic activity, whereas the corresponding 8-acylamino analog was inactive. researchgate.net This highlights the stringent regiochemical requirements for receptor interaction, where moving a functional group by just one position on the aromatic ring can completely abolish its biological effect.
Table 3: List of Compounds Mentioned
Principles of Rational Design for Optimizing Dibenz(b,f)(1,4)oxazepine-Based Ligands
The rational design of ligands based on the dibenz(b,f)(1,4)oxazepine scaffold is a strategic process aimed at optimizing their pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This process involves systematic structural modifications to the core molecule to enhance its interaction with specific biological targets. The tricyclic structure of dibenz(b,f)(1,4)oxazepine serves as a privileged scaffold in medicinal chemistry, and its unique [b,f] ring fusion configuration is known to be a key determinant of its biological activity, for instance, by enhancing calcium ion influx in cells for TRPA1 channel modulators.
A primary focus of rational design for this class of compounds has been the modification of the substituent at the N-11 position of the oxazepine ring. This position is highly amenable to chemical substitution and provides a vector for introducing diverse functional groups that can profoundly influence the ligand's binding affinity and selectivity for various receptors.
Key Principles of Optimization:
Introduction of a Piperazinyl Moiety: A common strategy in the design of antipsychotic agents based on this scaffold involves the introduction of a piperazine (B1678402) ring at the N-11 position. This modification is a hallmark of structurally similar and clinically successful drugs like loxapine and amoxapine. The piperazine ring acts as a versatile linker, allowing for the attachment of various other chemical groups to further explore the binding pocket of the target receptor.
Elaboration of the N-11 Side Chain: Building upon the N-11 piperazinyl scaffold, further optimization involves extending the side chain with different linkers and terminal aryl groups. For example, a series of N-11-(4′-N-aryl carboxamido/N-(aryl)-α-phenyl-acetamido-piperazinyl)-dibenz[b,f] researchgate.net-oxazepine derivatives were designed to enhance antipsychotic activity. researchgate.net The length, rigidity, and chemical nature of this linker, along with the electronic and steric properties of the terminal aryl group, are critical for fine-tuning receptor interactions. Studies have shown that specific derivatives from such series exhibit potent antipsychotic activity, comparable to the reference drug clozapine (B1669256). researchgate.net
Computational Modeling: Modern rational design heavily relies on computational methods to predict and explain the structure-activity relationships. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build 3D-QSAR models. These models help to visualize the steric and electrostatic fields around the ligands and identify which structural features are crucial for high-affinity binding to a target receptor, thereby guiding the synthesis of more potent and selective analogs.
Ring Substitutions: While the N-11 position is a primary point of modification, substitutions on the two benzene (B151609) rings of the dibenz(b,f)(1,4)oxazepine core also play a role in modulating activity. The presence of a methyl group at the 3-position, as in the parent compound of this discussion, can influence lipophilicity and metabolic stability. The strategic placement of other substituents, such as halogens or methoxy (B1213986) groups, can alter the electronic distribution of the aromatic system and introduce new points of interaction with the biological target.
The following table details a series of rationally designed analogs with modifications at the N-11 position, which were evaluated for their potential as antipsychotic agents.
Table 1: N-11 Substituted Dibenz[b,f] researchgate.netoxazepine Analogs and Their Observed Activity
| Compound ID | R Group Attached to N-11 Piperazinyl Moiety | Observed Activity |
|---|---|---|
| MJ1 | -CO-NH-(C₆H₅) | Potent antipsychotic activity |
| MJ3 | -CO-NH-(4-Cl-C₆H₄) | Potent antipsychotic activity |
| MJ4 | -CO-NH-(4-F-C₆H₄) | Potent antipsychotic activity |
Data derived from a study on the design of new antipsychotic compounds. researchgate.net
Mechanistic Studies of Biological Activities of Dibenz B,f 1,4 Oxazepine, 3 Methyl and Derivatives
Molecular Targets and Receptor Affinity Profiling
The biological effects of the chemical compound Dibenz(b,f)(1,4)oxazepine, 3-methyl-, also known as CR gas, are primarily understood through its potent interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. While its activity at this channel is well-documented, its interactions with other major physiological receptors are less characterized in publicly available scientific literature. This section will detail the known molecular mechanisms and receptor binding profiles.
Dibenz(b,f)(1,4)oxazepine is recognized as an extremely potent and selective agonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) receptor. nih.govresearchgate.net The TRPA1 channel is a non-selective cation channel that is highly expressed in the sensory neurons of the peripheral nervous system and serves as a primary sensor for a wide array of irritant compounds and environmental stressors. researchgate.net
The activation of the TRPA1 channel by Dibenz(b,f)(1,4)oxazepine is understood to occur through a mechanism of covalent modification. researchgate.net Like many other pungent chemicals that activate TRPA1, such as allyl isothiocyanate from mustard oil and thiosulfinates from garlic, Dibenz(b,f)(1,4)oxazepine is an electrophilic compound. researchgate.net This electrophilicity allows it to react with nucleophilic residues on the TRPA1 protein. Specifically, it targets cysteine and lysine (B10760008) residues located within the N-terminus of the channel. nih.gov The covalent binding to these residues induces a conformational change in the channel protein, leading to its opening and a subsequent influx of cations, primarily calcium (Ca²⁺), into the neuron. nih.govovid.com This influx of ions depolarizes the neuron, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain, irritation, and the initiation of neurogenic inflammation. researchgate.net The activation of TRPA1 by electrophiles like Dibenz(b,f)(1,4)oxazepine is a key mechanism for sensing cellular stress and tissue damage. nih.gov
Table 1: TRPA1 Activation by Dibenz(b,f)(1,4)oxazepine
| Feature | Description |
|---|---|
| Molecular Target | Transient Receptor Potential Ankyrin 1 (TRPA1) Channel |
| Interaction | Agonist / Activator |
| Mechanism | Covalent modification of N-terminal cysteine and lysine residues |
| Nature of Compound | Electrophilic |
| Cellular Effect | Influx of cations (e.g., Ca²⁺), leading to neuronal depolarization |
| Physiological Sensation | Pain, irritation |
Serotonin (B10506) receptors, such as the 5-HT2A receptor, are also GPCRs and play a crucial role in a wide range of physiological and psychological processes, including mood, appetite, and perception. acs.org The 5-HT2A receptor, in particular, is a key target for a variety of psychoactive substances, including psychedelic drugs and atypical antipsychotics. nih.govnih.govyoutube.com Modulation of this receptor can lead to complex downstream signaling cascades within the cell. nih.gov Despite the importance of this receptor in pharmacology, there is a lack of specific published data on the binding profile and functional modulation of Dibenz(b,f)(1,4)oxazepine, 3-methyl- at the 5-HT2A receptor or other serotonin receptor subtypes.
Histamine (B1213489) receptors are another family of GPCRs that mediate the effects of histamine throughout the body. nih.gov The H1 receptor is famously involved in allergic reactions, leading to symptoms like itching, vasodilation, and bronchoconstriction. youtube.comyoutube.com The H4 receptor is primarily expressed on immune cells and is implicated in inflammatory processes. nih.govyoutube.comnih.gov Antagonists of these receptors are common therapeutic agents. mdpi.com However, specific studies characterizing the binding affinities or functional effects of Dibenz(b,f)(1,4)oxazepine, 3-methyl- on H1 or H4 histamine receptors have not been identified in the available literature.
Voltage-gated calcium channels are essential for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. wikipedia.orgmayoclinic.org These channels allow the influx of calcium ions into cells in response to membrane depolarization. physio-pedia.com Calcium channel blockers are a class of drugs that inhibit the function of these channels and are widely used to treat cardiovascular conditions such as hypertension and angina. jnmp.runih.gov They act by physically blocking the channel or by modifying its gating properties. physio-pedia.com There is no readily available scientific evidence to suggest that Dibenz(b,f)(1,4)oxazepine, 3-methyl- acts as a calcium channel antagonist. Its primary known mechanism on ion channels is the activation of the TRPA1 channel, which is a non-selective cation channel, not a voltage-gated calcium channel. nih.gov
The human body contains a vast array of enzymes and receptors that can be targets for chemical compounds. wikipedia.org Enzymes, such as the cytochrome P450 (CYP) family, are critical for the metabolism of drugs and other xenobiotics, and their inhibition or induction can lead to significant drug-drug interactions. nih.govsps.nhs.uknih.govbiomolther.org Other biological receptors, such as those for gaseous signaling molecules like nitric oxide, also play crucial roles in cellular communication. wikipedia.orgnih.gov Kynurenine monooxygenase is another enzyme of interest in metabolic pathways. frontiersin.org At present, there is a lack of specific research in the public domain detailing the interactions of Dibenz(b,f)(1,4)oxazepine, 3-methyl- with specific enzyme systems or other biological receptors beyond TRPA1.
Cellular and Subcellular Mechanisms of Action
Ligand-Target Binding Dynamics and Conformation Changes
No specific information is available regarding the binding targets, affinity, or conformational changes induced by the interaction of Dibenz(b,f)(1,4)oxazepine, 3-methyl- with any biological macromolecule.
Downstream Signaling Cascade Initiation
Without identified biological targets, the downstream signaling cascades initiated by this compound remain unknown.
Neurotransmitter Reuptake Inhibition
There is no available data to suggest that Dibenz(b,f)(1,4)oxazepine, 3-methyl- has any inhibitory effects on neurotransmitter reuptake transporters.
Further research is required to characterize the pharmacological profile of Dibenz(b,f)(1,4)oxazepine, 3-methyl- and to understand how the 3-methyl substitution influences its biological activity in comparison to the parent compound and other derivatives.
Preclinical Pharmacological and in Vitro/in Vivo Research Applications
Evaluation in Functional Biological Assays
In vitro studies are fundamental to understanding the pharmacological profile of a compound. For Dibenz(b,f)(1,4)oxazepine and its derivatives, these assays are crucial in elucidating the mechanisms of action at the molecular level.
In Vitro Receptor Binding and Functional Assays
The primary mechanism of action for the sensory irritant effects of Dibenz(b,f)(1,4)oxazepine (CR) is through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel found on sensory neurons. Activation of this receptor leads to the sensation of pain, lacrimation, and respiratory tract irritation. While extensive research confirms this interaction for the parent compound, specific receptor binding affinity and functional assay data for the 3-methyl derivative are not detailed in the available literature.
Enzyme Inhibition Screening
Derivatives of dibenzoxazepine (B10770217) have been investigated for a range of pharmacological activities, including their potential as enzyme inhibitors. However, specific screening studies and data relating to the enzyme inhibition profile of Dibenz(b,f)(1,4)oxazepine, 3-methyl- are not presently available in scientific literature.
Anti-aggregation Activity Assays
While various heterocyclic compounds are evaluated for their potential to inhibit protein aggregation, particularly in the context of neurodegenerative diseases, there is currently no published research available that specifically investigates the anti-aggregation activity of Dibenz(b,f)(1,4)oxazepine, 3-methyl-.
Antibacterial and Antifungal Screening
The broad class of oxazepine derivatives has been a subject of interest for antimicrobial properties. Studies on related benzoxazepine structures have shown varying degrees of activity against different bacterial and fungal pathogens. For instance, certain synthesized benzoxazepine derivatives showed limited antimicrobial activity, with significant effects noted against specific bacterial pathogens for two compounds. Another study on 1,3-oxazepine derivatives showed activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. However, specific data from antibacterial or antifungal screening of Dibenz(b,f)(1,4)oxazepine, 3-methyl- is not available in the reviewed literature.
In Vivo Assessment in Animal Models
Animal models are indispensable for evaluating the physiological effects of substances like Dibenz(b,f)(1,4)oxazepine. These studies provide critical data on the compound's potency and effects on biological systems.
Models for Sensory Irritation Research (e.g., Guinea-pig Blepharospasm, Isolated Cat Eye, Mouse Inhalation Studies)
The parent compound, Dibenz(b,f)(1,4)oxazepine (CR), is a well-documented sensory irritant, and its effects have been extensively studied in animal models, particularly through inhalation studies in mice. These studies are designed to quantify the irritant potency, primarily by measuring the depression of respiratory rate, a reflexive response to stimulation of sensory nerves in the upper respiratory tract.
In mouse inhalation studies, CR produced a concentration-dependent sensory irritation, characterized by a decrease in respiratory frequency. This effect is initiated within minutes of exposure and is attributed to the activation of TRPA1 receptors. Importantly, these studies have shown that CR acts as a pure sensory irritant, without causing significant pulmonary irritation or airflow obstruction, suggesting it may not cause lasting lung injury. The effects, including symptoms like blepharospasm (eyelid closure) and lacrimation, are generally transient and reversible upon cessation of exposure, except at very high concentrations.
One key metric derived from these studies is the RD50, the concentration that causes a 50% decrease in respiratory rate. For CR, the RD50 in mice was determined to be 152 mg/m³.
| Animal Model | Compound | Key Findings |
| Unanaesthetised Mice (Inhalation) | Dibenz(b,f)(1,4)oxazepine (CR) | Produced concentration-dependent sensory irritation without pulmonary irritation. |
| Unanaesthetised Mice (Inhalation) | Dibenz(b,f)(1,4)oxazepine (CR) | Caused a reflexive decrease in respiratory rate; RD50 was 152 mg/m³. |
| Unanaesthetised Mice (Inhalation) | Dibenz(b,f)(1,4)oxazepine (CR) | Effects are transient and reversible at most concentrations. |
While these findings are comprehensive for the parent compound, specific studies utilizing guinea-pig blepharospasm models, isolated cat eye models, or mouse inhalation studies for the 3-methyl- derivative of Dibenz(b,f)(1,4)oxazepine are not described in the available scientific literature.
Animal Models for Antipsychotic and Neuroleptic Activity (e.g., Catalepsy, Foot-Shock Induced Aggression in Mice)
Loxapine (B1675254), a first-generation tricyclic antipsychotic drug with a dibenzoxazepine structure, has been shown to induce catalepsy in rats. nih.govnih.gov This effect is a hallmark of dopamine (B1211576) D2 receptor antagonism, a primary mechanism of action for many antipsychotic medications. nih.gov In one study, the subcutaneous administration of loxapine at a dose of 0.3 mg/kg was sufficient to induce a cataleptic state in rats. nih.gov Interestingly, this catalepsy could be dose-dependently inhibited by the co-administration of clozapine (B1669256), an atypical antipsychotic. nih.gov This suggests a complex interaction between different receptor systems in mediating the motor effects of these compounds.
The table below summarizes the findings from a study on loxapine-induced catalepsy in rats.
| Compound | Dose (s.c.) | Effect on Catalepsy in Rats |
| Loxapine | 0.3 mg/kg | Induces catalepsy |
| Clozapine | 10 mg/kg | Does not induce catalepsy |
| Loxapine + Clozapine | 0.3 mg/kg + 1, 3, or 10 mg/kg | Dose-dependent inhibition of loxapine-induced catalepsy |
Data sourced from a study on the interaction between loxapine and clozapine in a rat model of catalepsy. nih.gov
Regarding foot-shock induced aggression, research on the broader class of dibenzazepines, which are structurally similar to dibenzoxazepines, has shown a potential to influence aggressive behaviors. A study investigating the effects of antidepressants, including those from the dibenzazepine (B1670418) class, found that these compounds could increase levels of shock-induced fighting in rats. nih.gov While this study did not specifically examine dibenzoxazepine derivatives, it points to the potential for this tricyclic ring structure to modulate behaviors associated with aggression in preclinical models. Further research would be necessary to determine if "Dibenz(b,f)(1,4)oxazepine, 3-methyl-" or other dibenzoxazepine derivatives share this property.
Computational and Theoretical Chemistry in Dibenz B,f 1,4 Oxazepine, 3 Methyl Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Predictive Model Development for Biological Potency and Selectivity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. For derivatives of dibenz(b,f)(1,4)oxazepine, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to predict their biological potency, for instance, as agonists of the human Transient Receptor Potential Ankyrin 1 (TRPA1) receptor. nih.govnih.gov
These models are built upon a training set of molecules with known activities, from which statistically significant correlations between the molecules' 3D properties (like steric and electrostatic fields) and their biological potency are derived. nih.gov For a series of 11H-dibenz[b,e]azepine and dibenz[b,f] nih.govnih.govoxazepine derivatives, robust CoMFA and CoMSIA models have been established. nih.govnih.gov
The statistical significance of these models is demonstrated by their high cross-validated correlation coefficients (r²cv) and non-cross-validated correlation coefficients (r²). Furthermore, their predictive power is confirmed through external validation with a test set of compounds. nih.govnih.gov The insights gained from the 3D contour maps generated by these models can guide the design of new, more potent derivatives. nih.govnih.gov While a specific model for 3-methyl-dibenz(b,f)(1,4)oxazepine is not detailed in the literature, the established models for its parent scaffold provide a strong foundation for predicting its activity. The presence of a methyl group at the 3-position would influence the steric and electronic properties of the molecule, and its impact on potency could be predicted using these validated QSAR models.
| Model | r²cv | r² | r²pred | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.631 | 0.986 | 0.967 | Steric: 0.541, Electrostatic: 0.459 |
| CoMSIA | 0.542 | 0.981 | 0.981 | Data not available |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that allow for the visualization and analysis of the interactions between a ligand, such as 3-methyl-dibenz(b,f)(1,4)oxazepine, and its biological target at an atomic level.
Ligand-Receptor Binding Mode Elucidation (e.g., TRPA1, GPCRs)
Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand within the active site of a receptor. For dibenz(b,f)(1,4)oxazepine derivatives, which are known to interact with the TRPA1 receptor, docking simulations can elucidate the key amino acid residues involved in the binding. The tricyclic core of the dibenz(b,f)(1,4)oxazepine scaffold provides a rigid framework that can fit into the binding pocket of receptors like TRPA1.
The introduction of a methyl group at the 3-position of this scaffold can influence the binding affinity and selectivity. Docking studies can predict how this substituent interacts with the receptor's active site, for instance, by forming hydrophobic interactions with nonpolar amino acid residues. By comparing the docking scores and binding poses of 3-methyl-dibenz(b,f)(1,4)oxazepine with other derivatives, researchers can rationalize structure-activity relationships and design compounds with improved pharmacological profiles.
Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. diva-portal.orgnih.govnih.gov This is particularly relevant for flexible receptors like G-protein coupled receptors (GPCRs), where ligand binding can induce conformational changes that are crucial for receptor activation. diva-portal.orgnih.govnih.gov An MD simulation of 3-methyl-dibenz(b,f)(1,4)oxazepine bound to a GPCR could reveal the stability of the binding pose, the key intermolecular interactions, and the conformational changes in the receptor upon ligand binding.
Prediction of Enantiomeric Eutomers
Many biologically active molecules are chiral and exist as a pair of enantiomers, which can have different pharmacological and toxicological properties. The eutomer is the enantiomer with the higher pharmacological activity. Predicting which enantiomer is the eutomer is a critical step in drug development.
While specific studies on the prediction of enantiomeric eutomers for 3-methyl-dibenz(b,f)(1,4)oxazepine were not identified, advanced computational methods are being developed for this purpose. For instance, deep learning models like EnzyKR have been trained to predict the outcomes of hydrolase-catalyzed kinetic resolutions, a common method for separating enantiomers. nih.gov Such models use a structure-based encoding strategy to depict the chiral interactions between a hydrolase and the enantiomers of a substrate, allowing for the prediction of the favored enantiomer. nih.gov
These chirality-aware deep learning approaches could potentially be adapted to predict the differential binding of enantiomers of chiral derivatives of dibenz(b,f)(1,4)oxazepine to their biological targets. By constructing and analyzing the interactions of each enantiomer within the receptor's binding site through computational models, it may be possible to predict the eutomer and guide the synthesis of the more active enantiomer.
Advanced Analytical Research Methodologies for Dibenz B,f 1,4 Oxazepine, 3 Methyl
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, offers a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of Dibenz(b,f)(1,4)oxazepine, 3-methyl-.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Dibenz(b,f)(1,4)oxazepine, 3-methyl-, the spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the protons on the two benzene (B151609) rings. A key diagnostic signal would be a singlet in the aliphatic region (approximately δ 2.3-2.5 ppm), integrating to three protons, which is characteristic of the methyl group attached to the dibenzoxazepine (B10770217) core.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for Dibenz(b,f)(1,4)oxazepine, 3-methyl- would display multiple signals in the aromatic region (δ 110-160 ppm). The presence of the methyl group would be confirmed by a signal in the upfield region (δ 15-25 ppm). While specific spectral data for the 3-methyl derivative is not widely published, the data for the parent compound, Dibenz(b,f)(1,4)oxazepine, provides a reference for the expected chemical shifts of the core structure. spectrabase.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the Dibenz(b,f)(1,4)oxazepine Core
Note: Data is based on the parent compound and serves as an estimate. The presence of the 3-methyl group would cause slight shifts in the signals of nearby carbons.
| Carbon Position | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 115 - 155 |
| C=N Carbon | ~145 |
| C-O Carbon | ~153 |
| Methyl Carbon | 15 - 25 (Predicted) |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For Dibenz(b,f)(1,4)oxazepine, 3-methyl- (molecular formula: C₁₄H₁₁NO), high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. The calculated exact mass is 209.084064 g/mol .
Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) and then fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. Aromatic systems like this one tend to produce a strong molecular ion peak. libretexts.org Key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): This would result in a significant fragment at [M-15]⁺.
Loss of carbon monoxide (CO): Cleavage of the ether linkage and subsequent rearrangement could lead to the loss of CO, producing a fragment at [M-28]⁺.
Cleavage of the oxazepine ring: This can lead to a variety of smaller fragments corresponding to the stable aromatic portions of the molecule.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| Fragment Description | Proposed Formula | Predicted m/z |
| Molecular Ion | [C₁₄H₁₁NO]⁺˙ | 209 |
| Loss of methyl radical | [C₁₃H₈NO]⁺ | 194 |
| Loss of hydrogen cyanide | [C₁₃H₁₀O]⁺˙ | 182 |
| Loss of CO from [M-CH₃]⁺ | [C₁₂H₈N]⁺ | 166 |
| Benzene ring fragment | [C₆H₅]⁺ | 77 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
The IR spectrum of Dibenz(b,f)(1,4)oxazepine, 3-methyl- would exhibit several characteristic absorption bands that confirm its key structural features:
Aromatic C-H Stretch: Aromatic compounds show a C-H stretching absorption just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretch: The methyl group will show C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C=N Stretch: The imine-like carbon-nitrogen double bond within the oxazepine ring will have a characteristic stretch in the region of 1640-1690 cm⁻¹.
Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic rings will produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. libretexts.org
C-O-C Stretch: The aryl-alkyl ether linkage is characterized by a strong, distinct stretching band, typically found in the 1200-1275 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |
| C=N (Oxazepine Ring) | Stretch | 1640 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl Ether C-O | Stretch | 1200 - 1275 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a molecule like Dibenz(b,f)(1,4)oxazepine, 3-methyl-, a reversed-phase HPLC (RP-HPLC) method would be most suitable. This method utilizes a nonpolar stationary phase and a polar mobile phase. The compound, being moderately nonpolar, will be well-retained and separated from more polar or less polar impurities. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks detected.
Interactive Data Table: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at λmax (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
Gas Chromatography (GC) is another powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its fused aromatic ring structure, Dibenz(b,f)(1,4)oxazepine, 3-methyl- is expected to have sufficient thermal stability and volatility for GC analysis. GC is particularly useful for assessing the presence of volatile impurities.
When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the main component and any separated impurities by comparing their mass spectra to known libraries or by detailed fragmentation analysis. nih.gov The purity is determined by the relative peak area percentage in the resulting chromatogram.
Interactive Data Table: Typical GC Method Parameters
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injection Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Based on a comprehensive review of available scientific literature, specific experimental data for X-ray diffraction and thermal analysis of the compound Dibenz(b,f)(1,4)oxazepine, 3-methyl- is not available. The detailed research findings in these analytical areas pertain to the parent compound, Dibenz(b,f)(1,4)oxazepine (CR), and other derivatives.
To maintain strict scientific accuracy and adhere to the exclusive focus on Dibenz(b,f)(1,4)oxazepine, 3-methyl-, it is not possible to generate the requested article sections with detailed research findings and data tables, as this would require substituting data from a different chemical entity.
Future Research Directions and Unexplored Avenues for Dibenz B,f 1,4 Oxazepine, 3 Methyl
Design and Synthesis of Next-Generation Methyl-Substituted Dibenz(b,f)(1,4)oxazepine Derivatives
The dibenzo[b,f] nih.govrasayanjournal.co.inoxazepine (DBO) core is a privileged structure in medicinal chemistry, known to be a key component in various pharmacologically active compounds. researchgate.netnih.gov Future synthetic endeavors will focus on creating a new generation of derivatives based on the 3-methyl-dibenz(b,f)(1,4)oxazepine scaffold. The objective is to systematically modify the molecule to enhance potency, selectivity, and pharmacokinetic properties.
Key strategies will involve:
Functionalization of Aromatic Rings: Introducing a diverse range of substituents (e.g., halogens, nitro groups, alkyl chains, and heterocyclic moieties) onto the two benzene (B151609) rings. This allows for the fine-tuning of electronic and steric properties, which can significantly influence interactions with biological targets.
Modification of the Oxazepine Ring: Exploring substitutions at various positions on the seven-membered oxazepine ring to modulate the compound's conformational flexibility and metabolic stability.
Advanced Synthetic Protocols: Employing modern synthetic methodologies to construct these complex molecules. Techniques such as copper-catalyzed reactions, multicomponent reactions (MCRs) like the Ugi four-component reaction, and visible-light-induced annulation reactions offer efficient pathways to novel derivatives. researchgate.netrsc.orgnih.gov For instance, an isocyanide-based multicomponent reaction has been successfully used to create pyrrole-fused dibenzoxazepine (B10770217) derivatives under solvent- and catalyst-free conditions, a method that could be adapted for 3-methyl analogues. nih.govbeilstein-journals.org
Table 1: Potential Synthetic Strategies for Next-Generation 3-methyl-DBO Derivatives
| Synthetic Method | Description | Potential Application for 3-methyl-DBO | Key Advantages |
|---|---|---|---|
| Cyclocondensation | Reaction of precursors like substituted 2-aminophenols with substituted 2-halobenzaldehydes. researchgate.netresearchgate.net | A foundational method to build the core 3-methyl-DBO scaffold with various other substituents. | Well-established and reliable for creating the basic tricyclic structure. |
| Copper Catalysis | Utilized for intramolecular C-N bond formation to construct the heterocyclic ring. researchgate.netbeilstein-journals.org | Efficiently cyclizing precursors to form the oxazepine ring in high yields. | Milder reaction conditions compared to some traditional methods. |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product, such as the Ugi reaction followed by intramolecular O-arylation. researchgate.netnih.gov | Rapidly generate a library of diverse 3-methyl-DBO derivatives with varied functional groups. | High atom economy, reduced reaction times, and operational simplicity. beilstein-journals.org |
| Visible-Light-Induced Annulation | A catalyst-free Staudinger [2+2] annulation reaction to synthesize fused tetracyclic systems. rsc.org | Creating novel, complex polycyclic structures fused to the 3-methyl-DBO core. | Environmentally friendly (green chemistry) and highly efficient. |
Elucidation of Novel Therapeutic Potentials and Biological Activities
Derivatives of the dibenzo[b,f] nih.govrasayanjournal.co.inoxazepine scaffold have demonstrated a wide array of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties. scielo.bruokerbala.edu.iqscielo.br A crucial future direction is the systematic screening of 3-methyl-dibenz(b,f)(1,4)oxazepine and its next-generation derivatives to uncover new therapeutic applications.
Unexplored avenues include:
Expanded Neurological Targets: While the parent scaffold is known for its central nervous system activity, research should investigate its potential against a broader range of neurological and psychiatric disorders. uokerbala.edu.iq This includes exploring its efficacy as an anxiolytic or in the treatment of neurodegenerative diseases.
Oncology: Preliminary studies on related compounds have shown potential as anticancer agents. scielo.brnih.gov Future research should involve screening against a diverse panel of cancer cell lines to identify specific cancer types that are sensitive to 3-methyl-DBO derivatives. Investigating the mechanism, such as inhibition of telomerase or effects on the PI3K/AKT pathway, could reveal novel oncological applications. nih.gov
Anti-inflammatory and Antimicrobial Activity: The anti-inflammatory and antimicrobial potential of this specific methyl-substituted compound remains largely unexplored. scielo.brnih.gov Systematic in vitro and in vivo studies could reveal novel applications in treating inflammatory conditions or infectious diseases.
Development of Advanced Catalytic and Green Synthetic Methodologies
The chemical industry is increasingly moving towards sustainable and environmentally friendly processes. nih.gov A significant area for future research is the development of advanced catalytic and "green" synthetic methods for producing 3-methyl-dibenz(b,f)(1,4)oxazepine and its derivatives. Traditional synthetic routes often rely on harsh conditions, toxic solvents, and stoichiometric reagents, which generate significant waste. nih.govijpsjournal.com
Future methodologies should focus on:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. rasayanjournal.co.inijpsjournal.comresearchgate.net It represents a more energy-efficient approach to synthesis.
Solvent-Free and Alternative Solvents: Conducting reactions under solvent-free conditions or in environmentally benign solvents (like water or ionic liquids) minimizes the use and disposal of hazardous organic solvents. nih.govrasayanjournal.co.infrontiersin.org
Heterogeneous and Recyclable Catalysts: Developing solid-supported catalysts or using earth-abundant metal catalysts (as opposed to precious metals) can simplify product purification and allow for catalyst recycling, making the process more cost-effective and sustainable. frontiersin.orgmdpi.com
One-Pot and Domino Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces waste. beilstein-journals.orgmdpi.com
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green/Advanced Synthesis |
|---|---|---|
| Energy Input | Conventional heating (prolonged) | Microwave irradiation, ultrasound |
| Solvents | Often uses toxic, volatile organic solvents | Solvent-free conditions, water, or biodegradable solvents frontiersin.org |
| Catalysts | Stoichiometric reagents, precious metals | Recyclable heterogeneous catalysts, organocatalysts mdpi.com |
| Efficiency | Multi-step processes with intermediate purification | One-pot, domino, and multicomponent reactions mdpi.com |
| Waste Generation | High, due to solvent use and byproducts | Minimized through high atom economy and catalyst recycling |
Integration of Systems Biology and Omics Data in Mechanistic Insights
To fully understand the biological effects of 3-methyl-dibenz(b,f)(1,4)oxazepine, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" technologies (genomics, proteomics, metabolomics) can provide a holistic view of how the compound affects cellular networks and pathways.
Key research directions include:
Target Identification and Validation: Using proteomic approaches like thermal proteome profiling or chemical proteomics to identify the direct binding partners and off-targets of the compound within the cell.
Pathway Analysis: Employing transcriptomics (RNA-seq) and metabolomics to map the global changes in gene expression and metabolite levels following treatment. This can reveal the broader biological pathways modulated by the compound, offering insights into its mechanism of action and potential side effects.
Biomarker Discovery: Analyzing omics data from preclinical models can help identify biomarkers that predict response or resistance to treatment, paving the way for personalized medicine applications.
Application of Artificial Intelligence and Machine Learning in Dibenzoxazepine Drug Discovery
Future applications include:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed 3-methyl-DBO derivatives. stanford.edu ML algorithms like random forests and deep neural networks can learn from existing data to forecast the potency and potential toxicity of virtual compounds before they are synthesized. ijcrt.orgnih.govmdpi.com
Virtual Screening: Using ML-based models to rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target, significantly narrowing the pool of candidates for experimental testing. ijcrt.org
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the dibenzoxazepine scaffold. These models can be trained to generate structures with optimized properties, such as high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govdrugtargetreview.com
Data Integration: AI can integrate and analyze large, complex datasets from multiple sources, including chemical libraries, biological assays, and clinical data, to uncover non-obvious relationships and guide research strategies. patsnap.comastrazeneca.com
Q & A
Q. What are the established synthetic methodologies for synthesizing dibenz(b,f)(1,4)oxazepine derivatives?
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are synthesized via cyclocondensation, copper-catalyzed coupling, and multicomponent reactions. Key methods include:
- Cyclocondensation : Reacting substituted 2-aminophenols with 2-halobenzaldehydes under basic conditions (e.g., K₂CO₃) in microwave-assisted reactions (78–87% yields) .
- Copper Catalysis : One-pot C-N/C-O coupling of 2-halophenols with indole/benzimidazole precursors, enabling regioselectivity via Smiles rearrangement .
- Ugi Four-Component Reaction (U-4CR) : Followed by intramolecular O-arylation to construct DBO cores efficiently .
Q. Table 1: Synthetic Methods and Yields
| Method | Key Reactants | Yield (%) | Reference |
|---|---|---|---|
| Microwave Cyclocondensation | 2-Aminophenols + 2-Chlorobenzaldehydes | 78–87 | |
| Copper Catalysis | 2-Halophenols + Indole Derivatives | 65–82 | |
| Ugi Reaction | Isocyanides, Aldehydes, Amines | 70–85 |
Q. What pharmacological targets are associated with dibenz(b,f)(1,4)oxazepine derivatives?
These derivatives are potent agonists of the human TRPA1 receptor , a ion channel involved in pain and inflammation. Computational studies using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models (r²cv = 0.631–0.542, r² = 0.981–0.986) identified steric, electrostatic, and hydrophobic fields critical for TRPA1 activation . Experimental validation showed CR (dibenz(b,f)(1,4)oxazepine) analogues activate TRPA1 at nanomolar concentrations .
Q. How is the toxicological profile of dibenz(b,f)(1,4)oxazepine evaluated in mammalian models?
Inhalation studies in rats and mice assess toxicity through:
- Histomorphological Analysis : Time-dependent lung damage evaluation via hematoxylin-eosin staining, revealing alveolar congestion and leukocyte infiltration .
- Biochemical Assays : Measurement of glutathione depletion and lipid peroxidation in lung tissue post-exposure .
- Immune Response Tracking : Reduced pulmonary macrophage activity and altered cytokine levels (e.g., TNF-α) in mice .
Advanced Research Questions
Q. How can computational modeling resolve structure-activity relationships (SAR) for TRPA1 agonists?
CoMFA/CoMSIA models derived from 21 training-set molecules predict agonist potency by analyzing 3D contour maps:
- Electrostatic Fields : Negative charge near the oxazepine ring enhances binding .
- Hydrophobic Interactions : Bulky substituents at the 3-position (e.g., methyl groups) improve activity .
- Validation : External validation with test sets (predictive r² = 0.967–0.981) and bootstrapping (100 runs) confirm model robustness .
Q. Table 2: Model Validation Metrics
| Model | r²cv | r² | Predictive r² |
|---|---|---|---|
| CoMFA | 0.631 | 0.986 | 0.967 |
| CoMSIA | 0.542 | 0.981 | 0.981 |
Q. What metabolic pathways are observed for dibenz(b,f)(1,4)oxazepine in vivo?
In rats, CR undergoes:
- Phase I Metabolism : Hepatic hydroxylation at the 10-position, confirmed via [14C]-labeling and HPLC-MS .
- Phase II Conjugation : Glucuronidation of hydroxylated metabolites, identified in urine samples .
- Species-Specific Differences : Rhesus monkeys show slower clearance (t½ = 12 hrs) compared to guinea pigs (t½ = 6 hrs) .
Q. How does environmental persistence of dibenz(b,f)(1,4)oxazepine impact ecotoxicology?
Stability studies using HPLC and bioassays demonstrate:
Q. What novel synthetic strategies improve access to DBO derivatives?
Emerging methods address traditional limitations:
Q. Table 3: Modern vs. Traditional Synthesis
| Parameter | Traditional Method | Modern Method |
|---|---|---|
| Reaction Time | 8–12 hrs | 0.5–2 hrs |
| Catalyst | Pd/C | None (metal-free) |
| Yield Improvement | 60–75% | 85–89% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
